Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Medicinal chemistry Physicochemical profiling CNS drug design

tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS 1207853-03-9) is a chiral, orthogonally protected pyrrolidine derivative featuring a (2S,4R)-configured fluoromethyl substituent and a Boc-protected 4-amino group. The compound is primarily utilized as a functionalizable intermediate in medicinal chemistry programs, where its defined stereochemistry and the electronic properties of the fluorine atom enable the construction of conformationally restricted pharmacophores.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
Cat. No. B15067961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CF)N
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3
InChIKeyQJBVSYYFYCEZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: Core Identity and Procurement-Relevant Profile of a Chiral Fluorinated Pyrrolidine Building Block


tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS 1207853-03-9) is a chiral, orthogonally protected pyrrolidine derivative featuring a (2S,4R)-configured fluoromethyl substituent and a Boc-protected 4-amino group [1]. The compound is primarily utilized as a functionalizable intermediate in medicinal chemistry programs, where its defined stereochemistry and the electronic properties of the fluorine atom enable the construction of conformationally restricted pharmacophores .

Why Generic Pyrrolidine Intermediates Cannot Replace tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate in Structure–Activity Programs


The (2S,4R) stereochemistry and the fluoromethyl substituent jointly determine the conformational, electronic, and metabolic profile of downstream compounds. In BACE inhibitor programs, pyrrolidine scaffolds with defined stereochemistry at the 2- and 4-positions are essential for achieving potent β-secretase inhibition, and replacement of fluorine with hydrogen, hydroxyl, or differing stereoisomers leads to substantial loss of activity [1]. The fluoromethyl group provides a unique combination of limited hydrogen-bond donor capacity and moderate lipophilicity that simple alkyl or hydroxymethyl analogs cannot replicate [2].

Quantitative Differentiation of tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate Against Closest Structural Analogs


Hydrogen-Bond Donor Deficiency Relative to Hydroxymethyl Analog Reduces Off-Target Polar Interactions

The target compound possesses a single hydrogen-bond donor (the primary 4-amino group), whereas the direct (2S,4R)-hydroxymethyl analog (CAS 1116454-27-3) bears an additional –OH donor, as confirmed by comparative structure analysis [1]. Reducing HBD count from 2 to 1 lowers the propensity for non-specific polar interactions while retaining sufficient solubility for formulation.

Medicinal chemistry Physicochemical profiling CNS drug design

Enhanced Lipophilicity (XLogP3-AA) vs. Hydroxymethyl Analog Supports Blood–Brain Barrier Permeability Predictions

The fluoromethyl substituent elevates the computed XLogP3-AA to 0.8, while the structurally analogous (2S,4R)-hydroxymethyl variant typically exhibits XLogP3 values below −0.5 due to the polar hydroxyl group [1][2]. This ≈1.3 log-unit increase places the compound within a more CNS-favorable lipophilicity window (LogP 1–3).

CNS drug discovery Lipophilicity optimization ADME prediction

Defined Stereochemistry (2S,4R) with Zero Undefined Centers Eliminates Isomer-Related Variability in Biological Assays

PubChem confirms the compound possesses 2 defined atom stereocenters with 0 undefined stereocenters, indicating single-isomer purity [1]. In contrast, racemic mixtures of cis-4-amino-2-(fluoromethyl)pyrrolidine would carry 2 undefined stereocenters, producing inherent 50:50 mixtures of pharmacologically distinct enantiomers [2].

Stereochemistry Chiral resolution Biological reproducibility

Boc-Protected Amino Handle Enables Orthogonal Deprotection Strategies Not Possible with Benzyl- or Fmoc-Protected Analogs

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions (TFA) while remaining stable to catalytic hydrogenation and basic conditions used for Fmoc or Cbz removal. This orthogonality is critical when the scaffold is incorporated into more complex constructs that contain multiple protecting groups [1]. The corresponding Fmoc-protected analog (if available) requires basic deprotection conditions that may be incompatible with base-sensitive functional groups.

Protecting group strategy Synthetic methodology Solid-phase peptide synthesis

Lower Topological Polar Surface Area (TPSA) vs. Hydroxymethyl Analog Favors Passive Membrane Permeability

The target compound exhibits a computed TPSA of 55.6 Ų [1]. The hydroxymethyl analog is predicted to have TPSA ≈75–80 Ų due to the additional hydroxyl oxygen. Compounds with TPSA <60 Ų are more likely to cross biological membranes by passive diffusion, whereas TPSA >90 Ų is typically associated with poor membrane permeability [2].

ADME CNS penetration Physicochemical property optimization

BACE1 Patent Provenance Confirms Utility of the Fluoromethyl Pyrrolidine Scaffold in β-Secretase Inhibition

Eli Lilly's BACE inhibitor patent (US 7,585,885 B2) explicitly claims pyrrolidine derivatives bearing fluoromethyl substitution at the 2-position as inhibitors of β-secretase [1]. This establishes the compound class, including the (2S,4R) stereoisomer, as a privileged chemotype in a clinically validated target space, whereas non-fluorinated pyrrolidine analogs are absent from the same patent claims.

Alzheimer's disease BACE1 inhibitors Proprietary chemical space

Optimal Deployment Scenarios for tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


CNS-Penetrant BACE1 Inhibitor Lead Optimization

The compound's moderate lipophilicity (XLogP3 0.8) and TPSA of 55.6 Ų place it within the favorable CNS drug space [1][2]. When incorporated as a P2/P3 scaffold element in aspartyl protease inhibitor design, the fluoromethyl group provides a metabolically stable bioisostere for hydroxymethyl, while the Boc-protected amine allows for late-stage diversification through amide coupling or sulfonamide formation. The defined (2S,4R) stereochemistry ensures consistent target engagement with BACE1 as reported in Eli Lilly's patent [3].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Orthogonal Nitrogen Protection

The Boc group is stable to the basic conditions required for Fmoc removal and to catalytic hydrogenation employed for Cbz or benzyl ester cleavage [1]. This orthogonality allows the compound to be sequentially deprotected and elaborated in solid-phase peptide synthesis or solution-phase fragment coupling, making it valuable for constructing complex peptidomimetics where two amino functionalities require differential protection.

Fluorinated Probe Synthesis for 19F NMR-Based Binding Assays

The single fluorine atom in the fluoromethyl group provides a clean 19F NMR signal with chemical shift sensitivity to local environment changes. When the compound is used as a synthetic building block for ligand constructs, the fluorine reporter enables direct monitoring of protein–ligand interactions without the need for radioisotopic or fluorescent labeling [1].

Building Block for USP30 Inhibitor Programs Targeting Mitochondrial Dysfunction

Substituted cyanopyrrolidine patents (e.g., US 2023/0303547 A1) describe fluorinated pyrrolidine scaffolds as key intermediates for USP30 deubiquitylating enzyme inhibitors [1]. The (2S,4R)-4-amino-1-Boc-2-(fluoromethyl)pyrrolidine provides the correct stereochemical and electronic template for elaborating N-cyanopyrrolidine pharmacophores that require a fluorine substituent at the 2-position for optimal USP30 binding affinity.

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